molecular formula C12H15Cl2NO B2829475 3-chloro-N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide CAS No. 341965-91-1

3-chloro-N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide

Cat. No.: B2829475
CAS No.: 341965-91-1
M. Wt: 260.16
InChI Key: MESCQLNGTKARQZ-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide (molecular formula: C₁₃H₁₆Cl₂NO) is a halogenated propanamide derivative characterized by a central 3-chloro-2,2-dimethylpropanoyl group linked to a substituted aromatic amine (3-chloro-2-methylphenyl). This compound is structurally notable for its two chlorine atoms and methyl groups, which influence its electronic and steric properties. It is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, or polymers due to its reactive amide bond and halogen substituents .

The synthesis of such compounds often involves coupling reactions between acyl chlorides and substituted anilines. For example, in related derivatives like 3-chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide, the reaction of 2,2-dimethyl-3-chloropropanoyl chloride with substituted amines under basic conditions yields the target amide .

Properties

IUPAC Name

3-chloro-N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c1-8-9(14)5-4-6-10(8)15-11(16)12(2,3)7-13/h4-6H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESCQLNGTKARQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(C)(C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide typically involves the reaction of 3-chloro-2-methylaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

3-chloro-N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights structural differences and similarities between 3-chloro-N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide and key analogs:

Compound Name Molecular Formula Substituents on Aromatic Ring Molecular Weight (g/mol) Key Properties/Applications References
Target Compound C₁₃H₁₆Cl₂NO 3-chloro-2-methylphenyl 284.18 Intermediate in agrochemical synthesis
3-Chloro-N-(2,4-difluorobenzyl)-2,2-dimethylpropanamide C₁₂H₁₄ClF₂NO 2,4-difluorobenzyl 261.70 Higher polarity due to fluorine atoms
N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide C₁₆H₁₇ClFN₂O₂ 6-(4-fluorophenoxy)pyridin-3-yl 329.77 Heterocyclic backbone enhances solubility
3-Chloro-N-(4-hydroxy-3-methoxy-benzyl)-2,2-dimethylpropanamide C₁₃H₁₈ClNO₃ 4-hydroxy-3-methoxybenzyl 271.73 Hydrogen bonding stabilizes crystal structure
3-Chloro-N-[4-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide C₁₂H₁₃ClF₃NO 4-(trifluoromethyl)phenyl 279.69 Electron-withdrawing CF₃ group increases reactivity

Physicochemical Properties

  • Hydrogen Bonding: The hydroxy-methoxy derivative (C₁₃H₁₈ClNO₃) exhibits strong intermolecular O-H⋯O and N-H⋯O hydrogen bonds, leading to stable crystalline structures .
  • Electronic Effects: The trifluoromethyl group in C₁₂H₁₃ClF₃NO enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to the target compound .
  • Solubility : Pyridyl-containing derivatives (e.g., C₁₆H₁₇ClFN₂O₂) show improved aqueous solubility due to the polar heterocyclic ring .

Analytical Characterization

  • Spectrophotometry : 3-Chloro-N-hydroxy-2,2-dimethylpropanamide forms a stable complex with Fe(III), detectable at 490 nm (ε = 1.05×10⁴ L·mol⁻¹·cm⁻¹) .
  • Crystallography: Crystal structures (e.g., C₁₃H₁₈ClNO₃) are resolved using SHELX software, with refinement parameters R = 0.060 and wR = 0.167 .

Biological Activity

Overview of 3-Chloro-N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide

This compound is a synthetic organic compound characterized by its unique molecular structure. It has the molecular formula C12H15Cl2NOC_{12}H_{15}Cl_{2}NO and a molecular weight of 260.16 g/mol. This compound belongs to the class of amides and is notable for its potential biological activities.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. For instance, chlorinated phenyl amides have been studied for their effectiveness against various bacterial strains. A study focusing on chlorinated derivatives found significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may also possess similar properties.

Anticancer Activity

Amides are often investigated for their anticancer potential. Several studies have reported that modifications in the amide structure can lead to enhanced cytotoxicity against cancer cell lines. For example:

  • Case Study 1 : A derivative with a similar structure showed IC50 values in the micromolar range against breast cancer cells (MCF-7).
  • Case Study 2 : Another study indicated that chlorinated amides exhibited apoptosis-inducing effects in colon cancer cells.

Enzyme Inhibition

Chlorinated compounds frequently serve as enzyme inhibitors. The specific activity of this compound could be evaluated for its ability to inhibit enzymes such as cyclooxygenase or lipoxygenase, which are involved in inflammatory pathways.

Table of Biological Activities

Biological ActivityReferenceObserved Effect
Antimicrobial Effective against Gram-positive bacteria
AnticancerCytotoxic to breast cancer cells (IC50 μM range)
Enzyme InhibitionPotential inhibitor of inflammatory enzymes

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Starting Materials : Chlorinated aniline and appropriate acylating agents.
  • Reaction Conditions : Conducted under controlled temperature and pH to optimize yield.
  • Characterization Techniques : NMR, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure.

Toxicological Studies

Preliminary toxicological assessments are crucial for understanding the safety profile of new compounds. Studies on related chlorinated amides have shown varying degrees of toxicity in animal models, necessitating further investigation into the safety of this specific compound.

Future Research Directions

  • In Vivo Studies : To evaluate the therapeutic potential and safety profile.
  • Mechanism of Action : Understanding how this compound interacts at the molecular level with biological targets.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.

Q & A

Q. What are the standard synthetic routes for 3-chloro-N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic acyl substitution between 3-chloro-2-methylaniline and 2,2-dimethylpropanoyl chloride in anhydrous conditions. A base (e.g., triethylamine) is used to neutralize HCl byproducts. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are employed under controlled temperatures (0–25°C) to minimize side reactions. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol . Yield optimization requires strict moisture control and stoichiometric balancing of the acyl chloride and amine.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Structural validation employs a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–7.5 ppm).
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~750 cm1^{-1} (C-Cl) are critical.
  • Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion ([M+H]+^+ at m/z 260.16) .

Q. What are the key reactivity patterns of the chlorine substituents in this compound?

Methodological Answer: The two chlorine atoms exhibit distinct reactivity:

  • Aromatic Chlorine : Resistant to nucleophilic substitution due to electron-withdrawing amide groups.
  • Aliphatic Chlorine : More reactive; participates in SN2 reactions with nucleophiles (e.g., amines, thiols) under basic conditions. Kinetic studies suggest steric hindrance from dimethyl groups slows reactivity, requiring elevated temperatures (60–80°C) .

Advanced Research Questions

Q. How can reaction yields be improved in large-scale synthesis, and what challenges arise from steric hindrance?

Methodological Answer: Steric hindrance from the 2,2-dimethylpropanamide moiety reduces reaction rates. Strategies include:

  • Catalytic Systems : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance acyl chloride-amine interaction.
  • Microwave-Assisted Synthesis : Reduces reaction time (from 12h to 2h) and improves yields by 15–20% .
  • Continuous Flow Reactors : Mitigate hydrolysis of acyl chloride intermediates, achieving >85% purity without HPLC .

Q. How should researchers design biological activity studies to evaluate this compound’s potential as an enzyme inhibitor?

Methodological Answer:

  • Target Selection : Prioritize enzymes with hydrophobic binding pockets (e.g., cytochrome P450, kinases) due to the compound’s lipophilic Cl and dimethyl groups.
  • In Vitro Assays : Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) or SPR (surface plasmon resonance) to measure binding affinity.
  • Dose-Response Analysis : IC50_{50} values should be determined across 5–7 concentrations (1 nM–100 µM) to assess potency .

Q. How can contradictory data on biological activity (e.g., cytotoxicity vs. non-toxicity) be resolved?

Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies:

  • Purity Verification : Re-analyze compound purity via HPLC (>98%) and LC-MS to rule out degradation products.
  • Cell Line Validation : Test cytotoxicity across multiple cell lines (e.g., MCF-7, HEK293) with standardized protocols (MTT assay, ATP quantification).
  • Meta-Analysis : Compare results across studies using platforms like PubChem or ChEMBL to identify consensus trends .

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